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molecular formula C15H17N3O B8372100 N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide CAS No. 240139-83-7

N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide

Cat. No. B8372100
M. Wt: 255.31 g/mol
InChI Key: SYZKMHCUETXUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943159B1

Procedure details

N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide (1.41 g, 5.48 mmol) was boiled in 6 M hydrochloric acid (40 ml) for 2 h. The mixture was cooled and made strongly basic with NaOH (s) and extracted with CH2Cl2 (2×50 ml), dried (Na2SO4) and the solvent was removed in vacuo. Trituration with n-hexane gave 0.83 g (88%) of 4-(2-pyrimidinyl)aniline as a light-yellow powder. The product was further transformed by Method B and Method G (using cyclohexanecarboxaldehyde). M.p. 236-238° C.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C(C)(C)C)=[CH:9][CH:8]=1.[OH-].[Na+]>Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
N1=C(N=CC=C1)C1=CC=C(C=C1)NC(C(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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